molecular formula C13H14N4O3 B2792911 N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide CAS No. 1340722-50-0

N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide

Cat. No. B2792911
CAS RN: 1340722-50-0
M. Wt: 274.28
InChI Key: NBPHEYGKVBKZEE-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pterins . Morpholine is a common moiety in pharmaceuticals and its presence in the compound suggests potential biological activity .


Molecular Structure Analysis

The molecular structure of “N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide” would likely involve a pyrimidine ring attached to a morpholine ring and a furamide group. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its exact molecular structure. Pyrimidines, morpholines, and furamides can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, similar compounds have a solid physical state, a predicted boiling point of 399.2° C at 760 mmHg, a predicted density of 1.2 g/cm 3, and a predicted refractive index of n 20D 1.58 .

Mechanism of Action

N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide inhibits kinase activity by binding to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to downstream targets. This leads to the suppression of downstream signaling pathways and ultimately, the inhibition of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, angiogenesis, and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide in lab experiments is its specificity for certain kinases, making it a valuable tool for studying the role of specific kinases in cellular processes. However, this compound's effectiveness may be limited by its solubility and bioavailability, which can affect its ability to reach its target kinase in vivo.

Future Directions

Further research is needed to fully understand the potential applications of N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide in cancer treatment and other diseases. One future direction could be to investigate the effectiveness of this compound in combination with other kinase inhibitors or chemotherapy drugs. Another direction could be to explore the use of this compound as a diagnostic tool for identifying kinase mutations in cancer cells. Additionally, the development of more potent and selective this compound analogs could lead to improved therapeutic outcomes.

Synthesis Methods

N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide can be synthesized through a multi-step process involving the reaction of 2-furancarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-4-morpholinopyrimidine. The final product is obtained through the reaction of the intermediate with furfurylamine.

Scientific Research Applications

N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide has been used in various scientific research studies due to its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell growth and division. Inhibition of kinases can lead to the suppression of cancer cell growth and other diseases. This compound has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR.

Safety and Hazards

The safety and hazards associated with “N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide” would depend on its exact molecular structure and how it is handled. It’s always important to use appropriate safety precautions when handling chemical substances .

properties

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-12(11-2-1-5-20-11)16-10-8-14-13(15-9-10)17-3-6-19-7-4-17/h1-2,5,8-9H,3-4,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPHEYGKVBKZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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